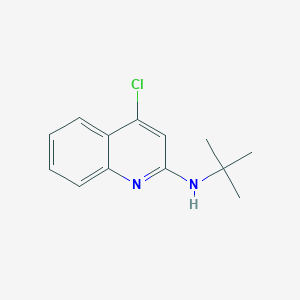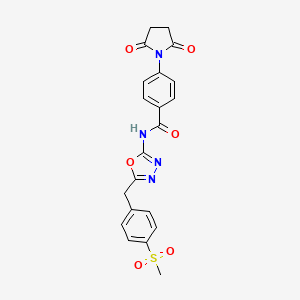
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a fluorophenyl group, a pyridinylmethyl group, and a phthalazinone moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorophenyl intermediate:
Synthesis of the pyridinylmethyl intermediate: This step involves the alkylation of pyridine with a suitable alkylating agent.
Formation of the phthalazinone moiety: This step involves the cyclization of a suitable precursor to form the phthalazinone ring.
Coupling reactions: The final step involves coupling the fluorophenyl, pyridinylmethyl, and phthalazinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in various diseases.
Pharmaceutical Development: The compound can be used in the formulation of new pharmaceutical products, particularly those with anti-inflammatory or anticancer properties.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
- 4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity
特性
分子式 |
C23H19FN4O2 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-[[4-oxo-3-(pyridin-3-ylmethyl)phthalazin-1-yl]methyl]acetamide |
InChI |
InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)12-22(29)26-14-21-19-5-1-2-6-20(19)23(30)28(27-21)15-17-4-3-11-25-13-17/h1-11,13H,12,14-15H2,(H,26,29) |
InChIキー |
FWQRLQNVHRFQSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CN=CC=C3)CNC(=O)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)


![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)

![1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B14124714.png)

